(3,4-Diphenyl-3H-thiazol-2-ylidene)-phenyl-amine
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Overview
Description
(3,4-Diphenyl-3H-thiazol-2-ylidene)-phenyl-amine is a heterocyclic compound that features a thiazole ring substituted with phenyl groups at the 3 and 4 positions, and an amine group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Diphenyl-3H-thiazol-2-ylidene)-phenyl-amine typically involves the reaction of 1-phenyl-3-(4,6-dimethylpyrimidin-2-yl)thiourea with phenacyl bromides . The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
(3,4-Diphenyl-3H-thiazol-2-ylidene)-phenyl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
(3,4-Diphenyl-3H-thiazol-2-ylidene)-phenyl-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anticandidal and cytotoxic agent.
Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3,4-Diphenyl-3H-thiazol-2-ylidene)-phenyl-amine involves its interaction with specific molecular targets. For example, its anticandidal activity is attributed to its ability to inhibit the growth of fungal cells by interfering with their cell membrane integrity . The compound may also interact with cellular enzymes or receptors, leading to cytotoxic effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(3,4-Diphenyl-3H-thiazol-2-ylidene)-benzamide: Similar structure but with a benzamide group instead of an amine group.
2-(3,4-Diphenyl-3H-thiazol-2-ylidene)amino-4,6-dimethylpyrimidine: Contains a pyrimidine ring and exhibits anticandidal activity.
Uniqueness
(3,4-Diphenyl-3H-thiazol-2-ylidene)-phenyl-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N,3,4-triphenyl-1,3-thiazol-2-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2S/c1-4-10-17(11-5-1)20-16-24-21(22-18-12-6-2-7-13-18)23(20)19-14-8-3-9-15-19/h1-16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFRCFZWBMTRDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352393 |
Source
|
Record name | (2Z)-N,3,4-Triphenyl-1,3-thiazol-2(3H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15249-82-8 |
Source
|
Record name | (2Z)-N,3,4-Triphenyl-1,3-thiazol-2(3H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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